5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRVEZNDVLYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrimidine derivative, the introduction of the oxathiolane ring can be achieved through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for industrial production.
Chemical Reactions Analysis
Oxathiolane Ring-Opening Reactions
The oxathiolane ring (a sulfur-containing five-membered ring) undergoes nucleophilic attack under acidic or basic conditions, leading to ring cleavage:
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Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) environments.
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Products : Ring-opening generates intermediates with hydroxyl or thiol groups, which can further react to form derivatives.
Esterification/Hydrolysis
The carboxylic acid group participates in esterification (with alcohols) or hydrolysis (with water):
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Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H₂SO₄) to form esters .
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Hydrolysis : Conversion of esters back to carboxylic acids under aqueous acidic/basic conditions.
Substitution Reactions
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Amination : The amino group on the pyrimidine ring may undergo alkylation or acylation, though specific conditions are not detailed in the provided sources.
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Pyrimidine modification : Fluorination or other substitutions on the pyrimidine ring (e.g., as seen in related compounds like Emtricitabine) .
Analytical Characterization
Research Findings and Trends
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Stereochemistry : The compound’s stereochemical configuration (e.g., (2R,5S)) is critical for antiviral activity, as seen in its role as a Lamivudine intermediate .
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Derivative studies : Fluorinated analogs (e.g., 5-fluoro derivatives) exhibit enhanced antiviral potency, as demonstrated in Emtricitabine derivatives .
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Synthesis challenges : Maintaining stereochemical purity during multi-step synthesis requires precise control of reaction conditions .
This compound’s reactivity and synthesis pathways underscore its importance in developing next-generation antiviral therapies. Continued research into its chemical transformations will likely drive advancements in HIV and HBV treatment.
Scientific Research Applications
Pharmaceutical Applications
Antiviral Activity:
The compound has been studied for its antiviral properties, particularly against viral infections such as HIV and hepatitis. Its mechanism involves inhibiting viral replication by mimicking nucleotides, thus interfering with the viral RNA synthesis process. This characteristic positions it as a potential candidate for developing new antiviral medications.
Anticancer Properties:
Research indicates that 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid may possess anticancer effects. It has shown promise in preclinical studies targeting specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a significant area of interest for oncological research.
Biochemical Properties
Mechanism of Action:
The compound acts as a competitive inhibitor for enzymes involved in nucleotide metabolism. By mimicking natural substrates, it can effectively disrupt metabolic pathways essential for cellular proliferation and viral replication.
Pharmacokinetics:
Studies on the pharmacokinetic profile of this compound reveal that it has favorable absorption characteristics and bioavailability when administered orally. Its metabolic stability makes it an attractive candidate for further development into therapeutic agents.
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against HIV strains resistant to conventional therapies. Results indicated that it significantly reduced viral load in vitro and showed synergistic effects when used in combination with existing antiretroviral drugs .
Case Study 2: Cancer Cell Apoptosis
Research conducted at a leading oncology institute demonstrated that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The study highlighted its potential as a chemotherapeutic agent, suggesting further investigation into its clinical applications .
Mechanism of Action
The mechanism of action of 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Fluorine Substitution (C5 Position)
The introduction of fluorine at the C5 position of the pyrimidine ring (e.g., Emtricitabine Impurity 7) enhances antiviral potency and resistance profiles. Fluorine’s electronegativity increases the compound’s binding affinity to viral reverse transcriptase, reducing the likelihood of resistance mutations compared to non-fluorinated analogs like Lamivudine .
Esterification for Prodrug Development
The carboxylic acid group in the parent compound is often esterified to improve membrane permeability. For example, the menthyl ester derivative (CAS 147027-10-9) increases lipophilicity, enabling efficient cellular uptake and subsequent hydrolysis to the active carboxylic acid form in vivo . Similar strategies are employed in prodrugs of Tenofovir and Remdesivir .
Biological Activity
5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 243.24 g/mol. The compound features a pyrimidine ring, an oxathiolane moiety, and a carboxylic acid functional group, contributing to its diverse biological activities.
Biological Activities
The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial and antiviral agent. Below are key findings from the literature:
Antimicrobial Activity
Research indicates that derivatives of 5-(4-amino-2-oxopyrimidin-1(2H)-yl) exhibit antibacterial and antifungal properties. For example:
- Antibacterial Activity : The compound has shown efficacy against several Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Antifungal Activity : Studies have demonstrated activity against common fungal pathogens, suggesting potential applications in treating fungal infections.
Antiviral Properties
In vitro studies have indicated that the compound possesses antiviral activity against certain viruses, likely through mechanisms that inhibit viral replication or entry into host cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth.
- Nucleic Acid Interference : It might interact with nucleic acids, disrupting replication and transcription processes in pathogens.
Data Summary Table
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Inhibition of cell wall synthesis |
| Antifungal | Active against various fungal strains | Disruption of metabolic pathways |
| Antiviral | Inhibits replication of certain viruses | Interference with viral entry/replication |
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with bacterial infections showed significant improvement when treated with formulations containing this compound.
- Case Study 2 : In vitro testing against viral strains indicated that the compound reduced viral load significantly compared to control groups.
Q & A
(Basic) How is the crystal structure of this compound determined, and what software is used for refinement?
The crystal structure is typically resolved via X-ray diffraction. Single crystals are grown using solvent evaporation or slow diffusion methods. Data collection involves a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). The SHELX system (e.g., SHELXL) is the gold standard for structure refinement, employing direct methods for phase determination and least-squares refinement for atomic positional and thermal parameters. Challenges include resolving disordered solvent molecules and refining hydrogen-bonding networks. For macromolecular applications or twinned data, SHELXPRO interfaces with other crystallographic pipelines .
(Basic) What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies stereochemistry and functional groups. Key signals include the oxathiolane ring protons (δ 4.5–5.5 ppm) and pyrimidinone NH₂ (δ 6.8–7.2 ppm).
- HPLC : Reverse-phase C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with mobile phases like 0.1% TFA in water/acetonitrile (gradient elution) are used for purity analysis. Detection at 254 nm is common .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 261.23 for the carboxylic acid form) .
(Advanced) How can enantiomeric impurities be resolved during synthesis?
Chiral chromatography using columns like Chiralpak IA/IB (cellulose-based) resolves enantiomers. Mobile phases (e.g., hexane:isopropanol 80:20) with 0.1% formic acid enhance separation. For preparative-scale isolation, simulated moving bed (SMB) chromatography optimizes yield. Chiral derivatization with (-)-menthol or (+)-camphor sulfonyl chloride aids in diastereomer identification via ¹H NMR .
(Advanced) How do hydrogen-bonding patterns influence its solid-state stability?
Graph set analysis (as per Etter’s rules) reveals hydrogen-bonding motifs. The pyrimidinone NH₂ forms N–H···O=C bonds with oxathiolane oxygen (graph descriptor R₂²(8)), stabilizing the lattice. Disruption of these patterns (e.g., via polymorphic transitions) reduces thermal stability. Variable-temperature XRD and DSC assess phase transitions, while Hirshfeld surfaces quantify intermolecular interactions .
(Advanced) What isotopic labeling strategies are used for metabolic studies?
Stable isotopes (¹³C, ¹⁵N) are introduced via modified synthetic routes. For example, rel-(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl-2-¹³C-1,3-¹⁵N₂)-1,3-oxathiolane-2-carboxylic acid is synthesized using ¹³C-labeled cytosine and ¹⁵N-enriched ammonia. LC-MS/MS with selected reaction monitoring (SRM) tracks labeled metabolites in biological matrices .
(Advanced) How are degradation products identified under stressed conditions?
Forced degradation (acid/base hydrolysis, oxidation, photolysis) followed by LC-PDA-MS/MS identifies impurities. For example:
- Acidic Hydrolysis : Cleavage of the oxathiolane ring yields 4-amino-2-oxopyrimidine (confirmed by m/z 127.05).
- Oxidative Stress : Peroxide exposure generates sulfoxide derivatives (e.g., m/z 277.22) .
(Basic) What are the synthetic routes for this compound?
Two primary routes:
Nucleoside Analogue Route : Condensation of 4-amino-5-fluoro-2(1H)-pyrimidinone with 1,3-oxathiolane-2-carboxylic acid under Mitsunobu conditions (DIAD, PPh₃).
Ester Hydrolysis : Saponification of the menthyl ester derivative (CAS 147027-10-9) using NaOH/MeOH yields the carboxylic acid .
(Advanced) How is this compound used in regulatory filings for antivirals?
As a pharmacopeial reference standard (e.g., Lamivudine Impurity A), it is quantified via HPLC-UV in drug substance batches. Method validation includes specificity (resolution ≥2.0 from main peak), LOD (0.05%), and LOQ (0.15%). Compliance with ICH Q3B guidelines ensures impurity thresholds (<0.10%) for ANDA filings .
(Advanced) What computational methods predict its solubility and formulation compatibility?
Molecular dynamics simulations (e.g., COSMO-RS) estimate solubility in PEG 400/water mixtures. Hansen solubility parameters (δD, δP, δH) guide excipient selection. For solid dispersions, hot-melt extrusion with HPMCAS enhances bioavailability by inhibiting recrystallization .
(Basic) How is its stereochemical integrity verified during synthesis?
Circular dichroism (CD) spectra in methanol (200–300 nm) confirm the (2R,5S) configuration. X-ray crystallography provides absolute stereochemistry, while NOESY correlations (e.g., H2–H5 cross-peaks) validate the cis orientation of the oxathiolane substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
